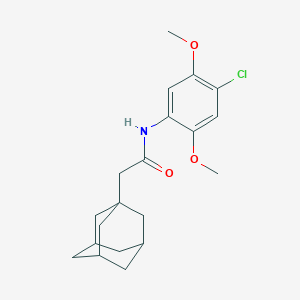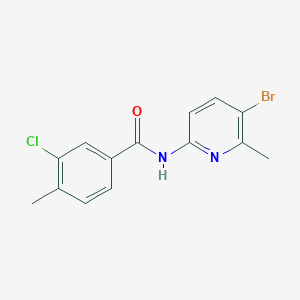![molecular formula C19H23ClN2O2 B251299 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and is known to have fewer side effects compared to other NSAIDs.
Mécanisme D'action
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound also reduces the expression of adhesion molecules, which play a role in the recruitment of inflammatory cells to the site of inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, making it a well-characterized compound. However, this compound has limitations as well. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
For the study of 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide include the development of new formulations and the study of its potential use in cancer treatment and other inflammatory conditions.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide can be synthesized through a reaction between 2-chlorophenol and 4-(diethylamino)-2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound is also being studied for its potential use in cancer treatment due to its anti-inflammatory properties.
Propriétés
Formule moléculaire |
C19H23ClN2O2 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-19(23)13-24-18-9-7-6-8-16(18)20/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Clé InChI |
GUIONTRGZYMRHI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
